molecular formula C20H22ClN3O6S B10919811 1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]piperidine-4-carbohydrazide

1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]piperidine-4-carbohydrazide

Cat. No.: B10919811
M. Wt: 467.9 g/mol
InChI Key: SDRCJEFIMBKCLK-LPYMAVHISA-N
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Description

1-[(4-CHLOROPHENYL)SULFONYL]-N’~4~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-4-PIPERIDINECARBOHYDRAZIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)SULFONYL]-N’~4~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-4-PIPERIDINECARBOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of the sulfonyl and hydrazide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)SULFONYL]-N’~4~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-4-PIPERIDINECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[(4-CHLOROPHENYL)SULFONYL]-N’~4~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-4-PIPERIDINECARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)SULFONYL]-N’~4~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-4-PIPERIDINECARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(4-BROMOPHENYL)SULFONYL]-N’~4~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-4-PIPERIDINECARBOHYDRAZIDE
  • **1-[(4-FLUOROPHENYL)SULFONYL]-N’~4~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-4-PIPERIDINECARBOHYDRAZIDE

Uniqueness

1-[(4-CHLOROPHENYL)SULFONYL]-N’~4~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-4-PIPERIDINECARBOHYDRAZIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, making it valuable for various applications.

Properties

Molecular Formula

C20H22ClN3O6S

Molecular Weight

467.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClN3O6S/c1-12-11-17(25)18(20(27)30-12)13(2)22-23-19(26)14-7-9-24(10-8-14)31(28,29)16-5-3-15(21)4-6-16/h3-6,11,14,25H,7-10H2,1-2H3,(H,23,26)/b22-13+

InChI Key

SDRCJEFIMBKCLK-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C(=N/NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)/C)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C)O

Origin of Product

United States

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